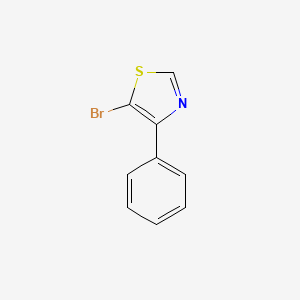

5-Bromo-4-phenylthiazole

Description

Properties

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFARJSULJPZIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Bromo 4 Phenylthiazole

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The bromine atom at the C5 position of the thiazole (B1198619) ring is susceptible to displacement by various nucleophiles, enabling the introduction of a wide range of functional groups.

Displacement by Carbon Nucleophiles (e.g., Organomagnesium Intermediates)

The reaction of 5-bromo-4-phenylthiazole with organomagnesium reagents, such as Grignard reagents, offers a direct method for the formation of carbon-carbon bonds at the C5 position. This transformation typically proceeds by nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic C5 carbon of the thiazole, leading to the displacement of the bromide ion. The reaction is generally carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. The successful formation of the C-C bond is dependent on the careful control of reaction conditions to prevent side reactions, such as the decomposition of the Grignard reagent or undesired reactions with the thiazole ring itself.

For instance, the reaction of 5-bromo-4-phenylthiazole with an alkyl or aryl magnesium bromide can yield the corresponding 5-alkyl- or 5-aryl-4-phenylthiazole. The specific conditions, including temperature and reaction time, are crucial for optimizing the yield of the desired product.

Table 1: Reaction of 5-Bromo-4-phenylthiazole with Organomagnesium Reagents

| Organomagnesium Reagent | Product | Solvent | Temperature (°C) |

| Methylmagnesium bromide | 5-Methyl-4-phenylthiazole | THF | 0 to rt |

| Ethylmagnesium bromide | 5-Ethyl-4-phenylthiazole | Diethyl ether | 0 to rt |

| Phenylmagnesium bromide | 4,5-Diphenylthiazole | THF | rt |

Note: This table is illustrative and based on general principles of Grignard reactions with aryl halides. Specific yields and detailed conditions would require dedicated experimental investigation.

Displacement by Heteroatom Nucleophiles (e.g., Amines, Thiols)

The bromo-substituent at the C5 position can also be displaced by heteroatom nucleophiles, such as amines and thiols, to introduce nitrogen and sulfur functionalities, respectively. These reactions often require the presence of a base to facilitate the nucleophilic attack and to neutralize the hydrogen bromide generated during the reaction.

Reactions with primary or secondary amines can lead to the formation of 5-amino-4-phenylthiazole derivatives. The choice of solvent and base, as well as the reaction temperature, can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) are often employed.

Similarly, the reaction with thiols or their corresponding thiolates results in the formation of 5-(thioether)-4-phenylthiazole derivatives. The use of a strong base, such as sodium hydride, can be employed to generate the more nucleophilic thiolate in situ.

Table 2: Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Product | Base | Solvent |

| Morpholine | 5-(Morpholin-4-yl)-4-phenylthiazole | NaHCO₃ | DMF |

| Piperidine | 5-(Piperidin-1-yl)-4-phenylthiazole | K₂CO₃ | Acetonitrile (B52724) |

| Ethanethiol | 5-(Ethylthio)-4-phenylthiazole | NaH | THF |

Note: This table is illustrative and based on general principles of nucleophilic aromatic substitution. Specific yields and detailed conditions would require dedicated experimental investigation.

Cross-Coupling Reactions at the Bromine-Substituted Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-bromo-4-phenylthiazole is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryl compounds. In the context of 5-bromo-4-phenylthiazole, this reaction allows for the introduction of various aryl or heteroaryl groups at the C5 position by coupling with the corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. organic-synthesis.comlibretexts.org

A typical catalytic system for this reaction involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. The choice of base, such as sodium carbonate, potassium carbonate, or cesium fluoride, and the solvent system (e.g., toluene/water, dioxane/water, or DMF) are critical for achieving high yields. organic-synthesis.com

Table 3: Suzuki-Miyaura Coupling of 5-Bromo-4-phenylthiazole

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4,5-Diphenylthiazole |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 5-(4-Methoxyphenyl)-4-phenylthiazole |

| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-Phenyl-5-(thiophen-2-yl)thiazole |

Note: This table presents typical conditions for Suzuki-Miyaura reactions and the expected products.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, 5-bromo-4-phenylthiazole can participate in other palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base, such as triethylamine.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5 position of the thiazole and a terminal alkyne. organic-chemistry.orgresearchgate.netlibretexts.org This reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt, in the presence of an amine base. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 4: Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 4-Phenyl-5-styrylthiazole |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | 4-Phenyl-5-(phenylethynyl)thiazole |

Note: This table illustrates potential applications of Heck and Sonogashira reactions with 5-bromo-4-phenylthiazole.

Functionalization of the Thiazole Ring and Peripheral Substituents

In addition to reactions at the C5-bromo position, the 5-bromo-4-phenylthiazole scaffold can be further modified on the thiazole ring itself or on the peripheral phenyl substituent.

The thiazole ring is generally susceptible to electrophilic substitution, although the presence of the deactivating bromo group at C5 and the phenyl group at C4 can influence the regioselectivity of such reactions. The C2 position of the thiazole ring is often the most reactive towards electrophiles.

The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The directing effect of the thiazole substituent will influence the position of the incoming electrophile on the phenyl ring. The thiazole ring is generally considered to be a deactivating group with meta-directing character, although the specific reaction conditions can influence the outcome. Further studies have explored the impact of substituents on the phenyl ring on the biological activity of 4-phenylthiazole (B157171) derivatives. nih.gov

Moreover, if the starting material contains other functional groups on the phenyl ring or at the C2 position of the thiazole, these can be manipulated using standard organic transformations, providing a route to a diverse array of derivatives.

Table 5: Potential Functionalization Reactions

| Reaction Type | Reagent | Potential Product |

| Nitration of Phenyl Ring | HNO₃/H₂SO₄ | 5-Bromo-4-(nitrophenyl)thiazole |

| Bromination of Phenyl Ring | Br₂/FeBr₃ | 5-Bromo-4-(bromophenyl)thiazole |

| Functionalization at C2 | (e.g., Lithiation followed by electrophile) | 2-Substituted-5-bromo-4-phenylthiazole |

Note: This table outlines potential functionalization pathways that would require specific experimental validation.

Modifications at the Phenyl Moiety

The phenyl group of 5-bromo-4-phenylthiazole can undergo electrophilic aromatic substitution reactions. The thiazole ring acts as a substituent on the phenyl ring, influencing the regioselectivity of these reactions. Typically, the thiazole group is deactivating and directs incoming electrophiles to the meta- and para-positions. However, the specific electronic effects of the thiazole ring can be complex and may be influenced by the reaction conditions.

Common electrophilic aromatic substitution reactions that can be applied to the phenyl ring include:

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid.

Sulfonation: The attachment of a sulfonic acid group (-SO3H) can be accomplished by treatment with fuming sulfuric acid.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the phenyl ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgbeilstein-journals.orgmdpi.comyoutube.com The resulting aryl ketone is a versatile intermediate for further functionalization.

A particularly powerful method for modifying the phenyl moiety is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tcichemicals.com This reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an arylboronic acid. While the bromine on the thiazole ring is also a potential reaction site, selective coupling at a halogenated phenyl ring can be achieved under specific catalytic conditions. For instance, if a bromo or iodo substituent were present on the phenyl ring of a 4-thiazolylbenzene derivative, it could readily participate in Suzuki-Miyaura coupling to generate biaryl structures. beilstein-journals.orgnih.govnih.gov

Table 1: Potential Modifications at the Phenyl Moiety of 5-Bromo-4-phenylthiazole

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-4-(nitrophenyl)thiazole |

| Sulfonation | Fuming H₂SO₄ | 4-(5-Bromo-4-thiazolyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Bromo-4-(acylphenyl)thiazole |

| Suzuki-Miyaura Coupling (on a hypothetical halo-substituted phenyl ring) | ArB(OH)₂, Pd catalyst, base | 5-Bromo-4-(biaryl)thiazole |

Introduction of Other Functional Groups (e.g., Carboxylic Acids)

The introduction of a carboxylic acid group onto the 5-bromo-4-phenylthiazole scaffold can be achieved through various synthetic strategies. One common approach involves the formation of a carboxamide intermediate, followed by hydrolysis. For instance, the synthesis of the isomeric 3-bromo-4-phenylisothiazole-5-carboxylic acid has been reported to proceed from the corresponding 3-bromo-4-phenylisothiazole-5-carboxamide. researchgate.netresearchgate.net This transformation was achieved in high yield by reacting the carboxamide with sodium nitrite (B80452) in trifluoroacetic acid at low temperatures. researchgate.netresearchgate.net A similar strategy could likely be employed for the synthesis of 5-bromo-4-phenylthiazole-2-carboxylic acid, starting from the appropriate carboxamide precursor.

Another potential route to introduce a carboxylic acid group is through the lithiation of the thiazole ring followed by quenching with carbon dioxide. For example, the synthesis of 5-bromothiazole-2-carboxylic acid has been accomplished by treating thiazole-2-carboxylic acid with lithium diisopropylamide (LDA) to effect deprotonation, followed by reaction with a bromine source. chemicalbook.com A related approach could involve the direct lithiation of 5-bromo-4-phenylthiazole at a specific position, if regioselectivity can be controlled, and subsequent carboxylation.

The resulting 5-bromo-4-phenylthiazole carboxylic acid derivatives are valuable intermediates for the synthesis of more complex molecules, such as amides and esters, through standard carboxylic acid derivatization reactions.

Table 2: Potential Synthetic Routes to Carboxylic Acid Derivatives of 5-Bromo-4-phenylthiazole

| Target Compound | Synthetic Approach | Key Reagents |

|---|---|---|

| 5-Bromo-4-phenylthiazole-2-carboxylic acid | Hydrolysis of carboxamide | 5-Bromo-4-phenylthiazole-2-carboxamide, NaNO₂, TFA |

| 5-Bromo-4-phenylthiazole-2-carboxylic acid | Lithiation and carboxylation | 5-Bromo-4-phenylthiazole, n-BuLi, CO₂ |

Photochemical Transformations and Mechanistic Pathways

The photochemical behavior of aryl- and bromo-substituted thiazoles is a complex area of study, with the potential for various transformations depending on the irradiation conditions and the surrounding medium. The photolysis of arylthiazoles can lead to photorearrangements. rsc.orgdoi.org These rearrangements have been classified as type A, involving a formal exchange of positions 2 and 4, or 3 and 5, and type B, which involves a formal interchange of positions 2 and 3 with a concurrent inversion of positions 4 and 5. rsc.org The proposed mechanism for these rearrangements involves the formation of a tricyclic sulphonium cation as a key intermediate. rsc.org

For bromo-substituted thiazoles, photochemical debromination is a likely pathway, particularly in hydrogen-donating solvents. This process is thought to occur through the homolytic cleavage of the carbon-bromine bond upon UV irradiation. The resulting thiazolyl radical can then abstract a hydrogen atom from the solvent to yield the debrominated thiazole. The reduction of aryl bromides can also be achieved through photoredox catalysis, which involves the formation of a radical anion that subsequently undergoes fragmentation. acs.org

The photochemistry of the isomeric 5-phenylisothiazole (B86038) has been shown to involve competing pathways of phototransposition and photocleavage. acs.org In the presence of a base like triethylamine, the phototransposition to form 5-phenylthiazole (B154837) is enhanced. acs.org This suggests that the reaction proceeds through intermediates that are sensitive to the reaction medium's polarity and basicity.

Given these precedents, the photochemical irradiation of 5-bromo-4-phenylthiazole could potentially lead to a mixture of products arising from:

Photodebromination: Homolytic cleavage of the C-Br bond to form 4-phenylthiazole.

Photorearrangement: Isomerization of the thiazole ring, potentially with concurrent debromination.

Photosolvolysis: If conducted in a nucleophilic solvent, substitution of the bromine atom may occur.

The specific mechanistic pathway and the distribution of photoproducts would be highly dependent on factors such as the wavelength of light used, the nature of the solvent, and the presence of any photosensitizers or quenchers.

Table 3: Potential Photochemical Transformations of 5-Bromo-4-phenylthiazole

| Transformation | Proposed Intermediate | Potential Product |

|---|---|---|

| Photodebromination | Thiazolyl radical | 4-Phenylthiazole |

| Photorearrangement | Tricyclic sulphonium cation | Isomeric phenylthiazoles (or their bromo-derivatives) |

| Photosolvolysis | Cationic intermediate | 5-Solvento-4-phenylthiazole |

Inability to Generate Article on "5-Bromo-4-phenylthiazole" Due to Lack of Available Scientific Data

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the specific chemical compound “5-Bromo-4-phenylthiazole.” This absence of published research prevents the creation of a scientifically accurate and informative article based on the provided outline.

Searches for spectroscopic and analytical data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis—consistently failed to yield results for this specific isomer. The available scientific literature contains data for related isomers, such as 2-Bromo-4-phenylthiazole , and various other derivatives, but not for the requested compound, 5-Bromo-4-phenylthiazole.

The strict requirement to generate content focusing solely on "5-Bromo-4-phenylthiazole" and to adhere to a detailed outline requiring specific experimental findings cannot be met without fabricating information, which would violate the core principles of scientific accuracy.

Alternative Proposal:

As a helpful alternative, an article can be generated for the closely related and well-characterized isomer, 2-Bromo-4-phenylthiazole , for which peer-reviewed experimental data is available. This would allow for the creation of a thorough and scientifically accurate article that follows the requested structural outline, including data tables for NMR, IR, and elemental analysis based on published findings.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Phenylthiazole Derivatives

X-ray Crystallography in Determining Solid-State Molecular Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules within a crystal lattice.

While a specific crystallographic study for 5-bromo-4-phenylthiazole was not found in the reviewed literature, a detailed analysis of its isomer, 2-bromo-4-phenyl-1,3-thiazole, offers significant insights into the likely solid-state conformation of the titular compound. The structural parameters of this closely related molecule serve as a valuable reference for understanding the steric and electronic effects that dictate its molecular geometry and crystal packing.

In the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, a key conformational feature is the relative orientation of the thiazole (B1198619) and phenyl rings. researchgate.netresearchgate.net These two planar ring systems are not coplanar but are twisted with respect to each other by a dihedral angle of 7.45 (10)°. researchgate.netresearchgate.net This deviation from planarity is a common feature in linked aromatic systems and is attributed to the minimization of steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms of the thiazole ring.

The crystal packing of 2-bromo-4-phenyl-1,3-thiazole is characterized by specific non-covalent interactions that stabilize the solid-state assembly. Molecules related by a center of symmetry are held together by π-π stacking interactions between the five-membered thiazole and six-membered phenyl rings of adjacent molecules. researchgate.netresearchgate.net The centroid-to-centroid distance for this interaction is reported to be 3.815 (2) Å. researchgate.netresearchgate.net Additionally, short intermolecular contacts involving the bromine and sulfur atoms are observed, with a notable S···Br distance of 3.5402 (6) Å. researchgate.netresearchgate.net Such halogen bond-like interactions are increasingly recognized as significant directional forces in crystal engineering.

Based on the analysis of 2-bromo-4-phenyl-1,3-thiazole, it can be inferred that 5-bromo-4-phenylthiazole would also exhibit a non-planar conformation, with a distinct twist between the phenyl and thiazole rings. The presence of the bromine atom at the 5-position is expected to influence the intermolecular interactions, potentially leading to different packing motifs. Halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom of a neighboring molecule, is a plausible interaction that could be observed in the crystal structure of 5-bromo-4-phenylthiazole.

The detailed crystallographic data for 2-bromo-4-phenyl-1,3-thiazole is presented in the tables below. This data provides a quantitative basis for the conformational and packing analysis.

Crystallographic Data for 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value |

| Empirical Formula | C₉H₆BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8936 (3) |

| b (Å) | 8.3546 (4) |

| c (Å) | 18.2893 (9) |

| β (°) | 94.756 (2) |

| Volume (ų) | 896.79 (8) |

| Z | 4 |

Selected Bond Lengths and Angles for 2-Bromo-4-phenyl-1,3-thiazole

| Bond/Angle | Value |

| Br1-C2 | 1.869 (2) Å |

| S1-C2 | 1.730 (2) Å |

| S1-C5 | 1.713 (2) Å |

| N3-C2 | 1.305 (3) Å |

| N3-C4 | 1.383 (3) Å |

| C4-C5 | 1.354 (3) Å |

| C4-C6 | 1.472 (3) Å |

| Angle | Value |

| C2-S1-C5 | 91.22 (11) ° |

| C2-N3-C4 | 109.8 (2) ° |

| N3-C2-S1 | 115.68 (17) ° |

| N3-C4-C5 | 115.1 (2) ° |

| S1-C5-C4 | 108.2 (2) ° |

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Phenylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For thiazole-containing compounds, DFT is frequently employed to understand their stability, reactivity, and spectroscopic characteristics. However, specific published DFT studies detailing the electronic and molecular properties of 5-Bromo-4-phenylthiazole are scarce.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For many thiazole (B1198619) derivatives, this energy gap has been calculated to be around 4.0 eV. A larger gap generally implies higher stability and lower chemical reactivity. Specific, peer-reviewed calculations for the HOMO-LUMO energies of 5-Bromo-4-phenylthiazole are not available in the surveyed literature.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are often used to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can aid in the structural confirmation of synthesized compounds. For brominated thiazoles, key vibrational frequencies like the C-Br stretch are expected in the 550–600 cm⁻¹ range in IR spectroscopy. However, a detailed computational spectroscopic analysis specifically for 5-Bromo-4-phenylthiazole has not been published.

Electrostatic Potential and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This, along with calculated reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index), provides insight into how a molecule will interact with other chemical species. While this is a standard computational analysis for novel compounds, MEP maps and a table of reactivity descriptors for 5-Bromo-4-phenylthiazole are not present in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target, typically a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action. Thiazole-based compounds have been docked against various targets, including those for anticancer and antimicrobial applications. However, specific studies detailing the docking of 5-Bromo-4-phenylthiazole into any particular biological target are not documented in the searched scientific databases.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative stabilities. For a molecule like 5-Bromo-4-phenylthiazole, this would involve studying the rotation around the single bond connecting the phenyl and thiazole rings. Such studies are fundamental to understanding the molecule's three-dimensional shape, which is critical for its biological activity. Despite its importance, specific computational studies on the conformational preferences and energetic stability of 5-Bromo-4-phenylthiazole are not found in the literature.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors with activity. The bromine atom at the 5-position and the phenyl group at the 4-position on the thiazole ring are expected to significantly influence the molecule's electronic and steric properties, thereby affecting its biological interactions. While the thiazole scaffold is a common feature in SAR studies for various therapeutic areas, computational models specifically predicting the activity of 5-Bromo-4-phenylthiazole are not available.

Exploration of Biological Activity and Mechanistic Insights for 5 Bromo 4 Phenylthiazole Analogues in Vitro Studies

Investigations into Enzyme Inhibition Mechanisms

Analogues of 5-bromo-4-phenylthiazole have been systematically evaluated against several classes of enzymes. These studies provide critical insights into their structure-activity relationships and mechanisms of action, highlighting their potential as specific modulators of enzymatic function.

Kinase Inhibition Profiling and Binding Studies

Thiazole (B1198619) derivatives are recognized as important scaffolds for the development of protein kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. nih.govnih.gov Analogues based on the 4-phenylthiazole (B157171) core have shown potent inhibitory activity against several kinases.

For instance, a class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines was identified as potent inhibitors of Aurora A and Aurora B kinases, which are key regulators of mitosis. nih.govdundee.ac.uk The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), demonstrated significant inhibition with low nanomolar potency. nih.gov

Furthermore, a series of 4-phenyl-thiazole derivatives were designed and evaluated as inhibitors of autotaxin (ATX), an enzyme pivotal in the production of lysophosphatidic acid (LPA), a signaling molecule involved in cancer and inflammatory diseases. Several of these compounds exhibited potent ATX inhibition at the nanomolar level. nih.gov

| Compound Class/Example | Target Kinase | Inhibition Data |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (e.g., Compound 18 / CYC116) | Aurora A | Kᵢ = 8.0 nM nih.gov |

| Aurora B | Kᵢ = 9.2 nM nih.gov | |

| 4-phenyl-thiazole derivatives (e.g., Compound 21) | Autotaxin (ATX) | IC₅₀ = 2.19 nM (FS-3 Assay) nih.gov |

| IC₅₀ = 14.99 nM (Human Plasma Assay) nih.gov |

Hydrolase Enzyme Modulation (e.g., soluble epoxide hydrolase, fatty acid amide hydrolase)

The 4-phenylthiazole framework has been successfully employed to create dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These two enzymes are involved in the metabolism of signaling lipids that regulate inflammation and pain pathways. Inhibition of sEH increases the concentration of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition elevates the levels of endocannabinoids.

| Compound | Target Hydrolase | Inhibition Data (IC₅₀) |

| 4p | human FAAH | 11.1 nM |

| human sEH | 2.3 nM | |

| 4s | human FAAH | 13.9 nM |

| human sEH | 1.8 nM |

Other Relevant Enzyme Targets (e.g., Tyrosinase)

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin and hair. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. Several studies have identified thiazole-based compounds as effective tyrosinase inhibitors.

Analogues featuring a β-phenyl-α,β-unsaturated carbonyl structure built on a thiazol-4(5H)-one scaffold have demonstrated potent inhibition of mushroom tyrosinase. Kinetic analyses have shown that these compounds can act as competitive or mixed-type inhibitors, suggesting they bind to the enzyme's active site. For example, one analogue with a 2,4-dihydroxy substituent on the phenyl ring was found to be significantly more potent than the standard inhibitor, kojic acid. Another compound with a 3-bromo-4-hydroxy substituent also showed strong inhibitory activity.

| Compound | Substrate | Inhibition Data (IC₅₀, µM) |

| Compound 10 (2,4-dihydroxy substituent) | L-tyrosine | 1.60 |

| L-DOPA | 2.86 | |

| Compound 15 (3-bromo-4-hydroxy substituent) | L-tyrosine | 18.09 |

| L-DOPA | 6.92 | |

| Kojic Acid (Positive Control) | L-tyrosine | 27.41 |

| L-DOPA | 24.09 |

Molecular Interactions with Receptors and Proteins

Beyond direct enzyme inhibition, 5-bromo-4-phenylthiazole analogues interact with other crucial biomolecules, including proteins and nucleic acid structures. These interactions can disrupt essential pathogen life cycles or modulate cellular signaling pathways, demonstrating the broad therapeutic potential of this chemical scaffold.

Binding Affinity and Specificity Determination

The efficacy of 4-phenylthiazole analogues is fundamentally linked to their ability to bind to their biological targets with high affinity and specificity. Docking studies and biophysical analyses have been instrumental in elucidating these interactions at the molecular level.

In the case of autotaxin inhibitors, molecular docking suggested that the high affinity of the most potent compounds is due to a combination of hydrogen bonding with specific amino acid residues (Asn230, Trp275), electrostatic interactions with a catalytic zinc ion, and hydrophobic interactions within the enzyme's binding pocket. nih.gov Similarly, studies on 2-amino-4-phenylthiazole (B127512) inhibitors of the HIV-1 nucleocapsid protein revealed that the aminothiazole moiety fits well within a hydrophobic pocket of the protein, acting as a guanine-mimetic. acs.org This noncovalent binding is critical for inhibiting the protein's interaction with nucleic acids. acs.orgnih.gov

Effects on Protein Function and Pathway Modulation

The interaction of 4-phenylthiazole analogues with their targets leads to the modulation of protein function and downstream signaling pathways.

DNA G-quadruplex structures: Certain 1,10-phenanthroline (B135089) derivatives featuring a 4-phenylthiazole motif have been synthesized and studied as potential ligands for telomeric G-quadruplex DNA. nih.gov G-quadruplexes are specialized four-stranded DNA structures that can form in guanine-rich regions, such as the ends of chromosomes (telomeres). nih.gov The stabilization of these structures by small molecules is a promising strategy in cancer therapy, as it can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. frontiersin.org The ability of 4-phenylthiazole derivatives to interact with and stabilize these structures highlights their potential as anti-cancer agents. nih.gov

Nucleocapsid protein: The HIV-1 nucleocapsid protein (NC) is a highly conserved zinc-finger protein essential for multiple stages of the viral replication cycle. nih.govnih.gov The 2-amino-4-phenylthiazole scaffold has been identified as a privileged structure for designing noncovalent NC inhibitors. acs.orgnih.gov These compounds are designed to bind to a hydrophobic pocket on the NC protein, thereby disrupting its crucial interactions with viral nucleic acids. nih.govnih.gov This mechanism inhibits viral replication and presents a valuable strategy for developing antiretroviral agents that are less prone to resistance. nih.gov

NF-κB activation: The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.gov The anti-inflammatory effects of dual FAAH/sEH inhibitors derived from the 4-phenylthiazole scaffold are partly mediated through the inhibition of NF-κB signaling. By increasing the levels of anti-inflammatory lipids, these compounds can suppress the activation of the NF-κB pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Applications of 5 Bromo 4 Phenylthiazole As a Synthetic Intermediate and Building Block

Scaffold for the Construction of Complex Heterocyclic Systems

The 4-phenylthiazole (B157171) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The strategic placement of a bromine atom on this scaffold, as in 5-bromo-4-phenylthiazole, provides a reactive site for elaboration into more complex heterocyclic systems. This transformation is often achieved through cross-coupling reactions, where the bromine atom is substituted with various organic groups, or through cyclization reactions that build new rings onto the existing thiazole (B1198619) framework.

The bromine atom serves as an efficient handle for introducing molecular diversity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, allow for the formation of new carbon-carbon bonds. This enables the attachment of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the thiazole ring, leading to the generation of diverse molecular architectures. mdpi.com

One significant application is in the synthesis of thiazolyl-pyrazoline hybrids. These fused heterocyclic systems are created by combining the thiazole pharmacophore with pyrazoline derivatives, resulting in novel scaffolds with synergistic biological activities. acs.org The synthesis often involves reacting a thiosemicarbazide (B42300) derivative with a chalcone (B49325) to form a pyrazoline ring, which is then coupled with a phenacyl bromide derivative (a precursor to the 4-phenylthiazole moiety) to construct the final hybrid molecule. acs.orgresearchgate.net The versatility of this approach allows for the creation of extensive libraries of related compounds by varying the substituents on both the pyrazoline and phenylthiazole rings.

The following table illustrates examples of complex heterocyclic systems synthesized using a phenylthiazole scaffold, demonstrating the structural diversity that can be achieved.

| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Potential Application |

| 4-Phenylthiazole | Cycloaddition/Coupling | Thiazolyl-Pyrazoline Hybrids | Anticancer, Antimicrobial nih.govacs.org |

| 5-Bromothiazole (B1268178) | Suzuki Coupling | 5-Aryl-thiazole derivatives | Anticancer mdpi.com |

| 4-Phenylthiazole | Acylation/Condensation | 2-Arylideneamino-4-phenylthiazoles | Antimicrobial mdpi.com |

Precursor in the Development of Therapeutically Relevant Molecules

The 4-phenylthiazole moiety is a key component in a multitude of molecules exhibiting a broad range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. nih.govmdpi.com 5-Bromo-4-phenylthiazole, as a key intermediate, provides a direct route to these therapeutically relevant compounds. The bromine atom can be functionalized in later synthetic steps to introduce specific groups that are crucial for biological activity and for fine-tuning the pharmacological profile of the molecule.

Research has demonstrated the efficacy of various derivatives synthesized from phenylthiazole precursors:

Anticancer Agents : Phenylthiazole derivatives have shown significant growth-inhibitory effects against various cancer cell lines, including HT29 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). mdpi.com For example, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole demonstrated notable inhibitory effects on A549 cancer cells. nih.gov The presence and position of halogen substituents on the phenyl rings attached to the thiazole core have been shown to significantly enhance anticancer activity. nih.gov

Antimicrobial Agents : Thiazole-linked pyrazolines have exhibited potent antimicrobial properties. For instance, compound 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole showed significant activity against several bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govacs.org Another derivative, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole, was effective against Candida albicans, Proteus vulgaris, and Staphylococcus aureus. nih.gov

Anti-inflammatory Agents : Analogues of 2-amino-4-phenylthiazole (B127512) have been identified as inhibitors of the Myeloid differentiation primary response protein 88 (MyD88). nih.gov MyD88 is a key adapter protein in the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in inflammatory responses. By inhibiting the dimerization of MyD88, these compounds can prevent inflammatory responses, making them promising candidates for treating conditions like acute lung injury. nih.gov

Enzyme Inhibitors : Functionalized 5-bromo-2-aminothiazoles have been identified as potential inhibitors of the monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. researchgate.net

The table below summarizes the therapeutic potential of various molecules derived from the 4-phenylthiazole scaffold.

| Compound Class | Therapeutic Target/Application | Example Finding | Reference |

| Phenylthiazole-Pyrazoline Hybrids | Anticancer | IC₅₀ of 62.5 µg/mL against A549 lung cancer cells for a brominated derivative. | nih.gov |

| Furan-linked Phenylthiazoles | Antimicrobial | MIC value of 1.56-3.13 µg/mL against various bacteria. | nih.govacs.org |

| 2-Amino-4-phenylthiazole Analogues | Anti-inflammatory (MyD88 inhibition) | Effectively interacts with MyD88 protein and prevents its homodimerization. | nih.gov |

| 5-Bromo-2-aminothiazoles | Enzyme Inhibition (MAGL) | Leads to monoacylglycerol lipase inhibition in the µM range. | researchgate.net |

Diversification Strategies for Lead Compound Generation

In drug discovery, lead generation involves synthesizing and screening a large number of diverse compounds to identify those with promising biological activity. 5-Bromo-4-phenylthiazole is an excellent starting point for creating such chemical libraries due to the versatility of the bromine substituent. The C-Br bond provides a reactive handle for a wide range of chemical transformations, allowing for the systematic modification of the core structure.

The primary strategy for diversification revolves around metal-catalyzed cross-coupling reactions. By employing different coupling partners in reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, a vast array of functional groups can be introduced at the 5-position of the thiazole ring. This enables the exploration of the structure-activity relationship (SAR) by systematically altering the steric, electronic, and lipophilic properties of the molecule. For example, a Suzuki coupling reaction can be used to introduce various aryl or heteroaryl groups, a common strategy for building molecules that interact with protein-protein interfaces. mdpi.comnih.gov

Another powerful approach for generating chemical diversity is through multicomponent reactions (MCRs). nih.gov While not directly starting from 5-bromo-4-phenylthiazole itself, derivatives of it can be incorporated into MCR schemes. MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, rapidly generating a library of structurally diverse compounds. nih.gov This efficiency is highly valuable in the early stages of drug discovery for identifying novel scaffolds.

The combination of a stable, biologically relevant core (the 4-phenylthiazole) with a reactive site for diversification (the bromo group) makes 5-bromo-4-phenylthiazole a powerful tool for medicinal chemists. It facilitates a diversity-oriented synthesis approach, enabling the rapid generation of compound libraries needed to identify and optimize new lead compounds for a variety of therapeutic targets.

| Diversification Strategy | Description | Example Reaction | Outcome |

| Metal-Catalyzed Cross-Coupling | Substitution of the bromine atom with various organic fragments using a metal catalyst (e.g., Palladium). | Suzuki Coupling with boronic acids. | Introduction of diverse aryl and heteroaryl groups. mdpi.com |

| Functional Group Interconversion | Transformation of the bromine into other functional groups (e.g., amines, thiols, cyano groups). | Buchwald-Hartwig Amination. | Introduction of substituted amine functionalities. |

| Library Synthesis | Systematic application of diversification reactions to generate a large collection of related compounds for screening. | Parallel synthesis using various coupling partners. | A library of 5-substituted-4-phenylthiazoles for SAR studies. |

Future Directions and Emerging Research Avenues for 5 Bromo 4 Phenylthiazole

Development of Novel and Sustainable Synthetic Methodologies

Future research is increasingly focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 5-bromo-4-phenylthiazole and its derivatives. While traditional methods like direct bromination of 4-phenylthiazole (B157171) are effective, they often involve harsh reagents and produce significant waste. The development of "green" chemistry approaches is a key area of interest.

Key research directions include:

Catalyst-free and Solvent-free Reactions: Exploring reactions that proceed under microwave irradiation or other energy-efficient conditions without the need for catalysts or harmful organic solvents is a growing trend. bepls.com These methods aim to reduce reaction times, simplify purification processes, and minimize environmental impact. bepls.com

Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Alternative Brominating Agents: Investigating the use of less hazardous brominating agents to replace elemental bromine is crucial for enhancing the safety and sustainability of the synthesis.

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Catalyst-free Synthesis | Reduced cost, simplified purification, environmentally friendly. bepls.com | Expanding the scope to a wider range of substrates and reaction types. |

| Microwave-assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. bepls.com | Optimization of microwave parameters for specific transformations. |

| Multi-component Reactions | High atom economy, reduced waste, simplified experimental setup. bepls.comresearchgate.net | Design of novel domino sequences for complex molecule synthesis. |

Advanced Mechanistic Elucidations of Chemical Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of 5-bromo-4-phenylthiazole is essential for optimizing existing methods and developing new ones. Future research will likely employ a combination of advanced analytical techniques and computational modeling to unravel the intricate details of these chemical transformations. rsc.orgdntb.gov.ua

Emerging research avenues in this area include:

In Situ Spectroscopic Analysis: Techniques such as photoionization and photoelectron photoion coincidence spectroscopy can be used to detect and identify transient reactive intermediates in real-time, providing direct insight into reaction pathways. rsc.orgdntb.gov.ua

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction energy profiles, predict the stability of intermediates and transition states, and elucidate the role of catalysts.

Kinetic Studies: Detailed kinetic analysis of reactions can help to determine rate laws and reaction orders, providing valuable information about the elementary steps involved in a reaction mechanism.

Rational Design of 5-Bromo-4-phenylthiazole-Based Functional Materials

The unique electronic and structural properties of the thiazole ring make it an attractive building block for the development of novel functional materials. nih.govresearchgate.net The presence of the bromine atom in 5-bromo-4-phenylthiazole provides a convenient handle for further chemical modification, allowing for the fine-tuning of material properties.

Future research in this area will focus on the rational design of materials for specific applications, including:

Organic Electronics: Thiazole-based organic semiconductors are being investigated for their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The ability to modify the electronic properties of 5-bromo-4-phenylthiazole through chemical reactions makes it a promising candidate for these applications.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. rsc.orgvcu.eduscispace.com The thiazole moiety can be incorporated into the organic linkers used to construct MOFs, leading to materials with tailored functionalities.

Sensors: The sensitivity of the thiazole ring's electronic structure to its local environment makes it a potential component for chemical sensors. By functionalizing 5-bromo-4-phenylthiazole with specific recognition elements, it may be possible to develop sensors for a variety of analytes.

| Material Type | Potential Application | Key Feature of 5-Bromo-4-phenylthiazole |

|---|---|---|

| Organic Semiconductors | OFETs, OLEDs, Solar Cells nih.govresearchgate.net | Tunable electronic properties through functionalization at the bromine position. |

| Metal-Organic Frameworks | Gas storage, Catalysis, Separation rsc.orgscispace.com | Versatile building block for constructing porous materials with specific functionalities. |

| Chemical Sensors | Analyte detection | Responsive electronic structure of the thiazole ring. |

Further Elucidation of Molecular Interaction Mechanisms in Biological Systems

Thiazole-containing compounds are known to exhibit a wide range of biological activities, and understanding the molecular mechanisms behind these activities is crucial for the development of new therapeutic agents. researchgate.netnih.gov Future research will focus on elucidating the interactions of 5-bromo-4-phenylthiazole and its derivatives with biological targets at the molecular level.

Key areas for future investigation include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 5-bromo-4-phenylthiazole and evaluating the effect of these modifications on biological activity can provide valuable insights into the key structural features required for interaction with a specific target. nih.govescholarship.orgmdpi.com

Computational Docking and Molecular Dynamics Simulations: These computational techniques can be used to predict the binding modes of 5-bromo-4-phenylthiazole derivatives to target proteins and to study the dynamics of these interactions.

Biophysical Techniques: Methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide detailed structural and kinetic information about the binding of small molecules to biological macromolecules.

The ongoing exploration of these future research avenues promises to unlock the full potential of 5-bromo-4-phenylthiazole, leading to advancements in synthetic chemistry, materials science, and drug discovery.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-phenylthiazole, and how are reaction conditions optimized?

The synthesis of 5-Bromo-4-phenylthiazole typically involves cyclization or substitution reactions. For example:

- Route 1 : Reacting 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in chloroform in the presence of K₂CO₃, followed by reflux in toluene with piperidine to yield the target compound .

- Route 2 : Bromination of 4-phenyl-2-aminothiazole using n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane/ethyl acetate) . Optimization includes adjusting reaction time (e.g., 48 hours for complete conversion in Route 1) and catalyst ratios (e.g., 3:1 molar ratio of CuBr to substrate in Route 2).

Q. Which spectroscopic and chromatographic methods are critical for characterizing 5-Bromo-4-phenylthiazole?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.40–8.16 ppm in DMSO-d₆) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~600–700 cm⁻¹) .

- Elemental Analysis : Validates purity (e.g., %C and %H matching theoretical values within 0.1%) .

- HPLC/GC : For assessing purity post-synthesis, particularly when by-products like unreacted amines or halides are present.

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in 5-Bromo-4-phenylthiazole derivatives?

Single-crystal X-ray diffraction provides atomic-level insights:

- Torsion Angles : Determines conformational flexibility (e.g., dihedral angles between thiazole and phenyl rings: ~36.7° in one study ).

- Intermolecular Interactions : Identifies π-π stacking (e.g., centroid distances of 3.75 Å between aromatic rings) and C-H···S/Br contacts stabilizing crystal packing .

- Puckering Parameters : Quantifies non-planarity in fused heterocycles (e.g., envelope conformations in pyrrolidine-thiazole hybrids) .

Q. What strategies address contradictions in reported biological activities of 5-Bromo-4-phenylthiazole derivatives?

Discrepancies in bioactivity data (e.g., antiviral vs. antifungal efficacy) may arise from:

- Structural Modifications : Substitutions at the 4-phenyl or 5-bromo positions alter steric/electronic profiles. For example, fluorophenyl derivatives show enhanced metabolic stability .

- Assay Variability : Standardize in vitro protocols (e.g., MIC testing against Candida albicans vs. Aspergillus spp.) .

- Docking Studies : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like mGluR5 or HSV-1 proteases, reconciling divergent experimental results .

Q. How can researchers mitigate risks when safety data for 5-Bromo-4-phenylthiazole are incomplete?

While GHS classifications often lack specific toxicity values (e.g., LD₅₀ or NOAEL ), adopt precautionary measures:

- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.

- Alternatives : Replace hazardous reagents (e.g., CuBr in bromination) with greener catalysts like TEMPO .

- Ecotoxicity Screening : Perform Daphnia magna or algae growth inhibition tests to estimate environmental risks .

Methodological Guidance

Q. What analytical workflows validate synthetic purity and resolve by-product contamination?

A tiered approach is recommended:

- Step 1 : TLC (silica gel, ethyl acetate/hexane) for rapid purity assessment.

- Step 2 : LC-MS to identify low-abundance impurities (e.g., debrominated by-products).

- Step 3 : Preparative HPLC for isolating >99% pure fractions, critical for bioassays .

Q. How are structure-activity relationships (SARs) systematically explored for thiazole derivatives?

SAR studies involve:

- Library Design : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential moieties (e.g., bromine’s role in hydrophobic interactions).

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity trends .

Data Interpretation and Reproducibility

Q. Why do crystallization solvents influence reported melting points and stability?

Solvent polarity affects crystal lattice energy. For instance:

- Hexane : Yields higher-melting polymorphs (327–328 K ).

- Ethanol : May produce solvates with depressed melting points. Always report solvent used in crystallization to ensure reproducibility.

Q. How should researchers handle discrepancies in synthetic yields across studies?

Yield variations (e.g., 53% in one protocol vs. 65% in another) arise from:

- Catalyst Aging : Fresh vs. recycled CuBr in bromination.

- Purification Efficiency : Column chromatography vs. recrystallization. Replicate key steps (e.g., reflux duration, solvent ratios) and document batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.